![molecular formula C20H19N5O3 B2527845 N-(4-ethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1207039-64-2](/img/structure/B2527845.png)
N-(4-ethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
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Scientific Research Applications
Antitumor Agents
Quinazoline derivatives, including the compound , have been designed, synthesized, and biologically evaluated for their antiproliferative activity against various human cancer cell lines . These compounds have shown considerable antiproliferative activity, suggesting their potential as antitumor agents .
Anti-HIV Agents
A series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, which are structurally similar to the compound , have been synthesized and screened for their anti-HIV activity . Some of these compounds have shown promising anti-HIV activity, indicating the potential of such compounds in the treatment of HIV .
Antibacterial Agents
The same series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine have also been evaluated for their antibacterial activity against selective gram-positive and gram-negative bacteria . Some of these compounds have shown potent antibacterial activity, suggesting their potential as antibacterial agents .
Antitubercular Agents
Certain compounds in the [1,2,4]triazolo[1,5-c]quinazolin-2-amine series have exhibited antitubercular activity . This suggests that similar compounds, including the one , could potentially be developed into new antitubercular agents .
PCAF Bromodomain Inhibitors
Triazoloquinazoline compounds have been identified as potent inhibitors of the PCAF bromodomain . This suggests that the compound could potentially be used in the development of drugs targeting the PCAF bromodomain .
DNA Intercalation
Certain [1,2,4]triazolo[1,5-c]quinazolin-2-amine compounds have been found to intercalate with DNA . This DNA intercalation activity suggests potential applications of these compounds, including the one , as anticancer agents .
Mechanism of Action
Target of Action
The primary target of N-(4-ethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .
Mode of Action
N-(4-ethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide interacts with its target PCAF by binding to its active site . This binding inhibits the function of PCAF, thereby affecting the transcriptional activity of genes regulated by this enzyme .
Biochemical Pathways
The inhibition of PCAF affects various biochemical pathways involved in gene expression and regulation
Pharmacokinetics
The compound’s ability to effectively bind to the active site of pcaf suggests that it has sufficient bioavailability to exert its effects .
Result of Action
The result of N-(4-ethoxyphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide’s action is the inhibition of PCAF, which leads to changes in gene expression . This can have various downstream effects, potentially including the suppression of cellular growth and differentiation.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-3-28-15-9-7-14(8-10-15)22-17(26)11-25-20(27)24-12-21-18-13(2)5-4-6-16(18)19(24)23-25/h4-10,12H,3,11H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOWTYMRNUSUHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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